molecular formula C12H12Cl2N2O3 B3005677 N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 954718-28-6

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B3005677
CAS No.: 954718-28-6
M. Wt: 303.14
InChI Key: TVHUSNFBBWOTGS-UHFFFAOYSA-N
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Description

N-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is an oxazolidinone derivative characterized by a 3,4-dichlorophenyl group at the 3-position of the oxazolidinone ring and an acetamide-substituted methyl group at the 5-position. Oxazolidinones are a class of synthetic antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3/c1-7(17)15-5-9-6-16(12(18)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHUSNFBBWOTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Insights:

  • Chlorine vs.
  • Heterocyclic Additions : Compounds like ranbezolid and 7i incorporate nitrofuran or pyrimidine-piperazine moieties, expanding activity to resistant strains or Gram-negative bacteria. The target compound lacks these extensions, suggesting a narrower spectrum.
  • Solubility Modifiers : Morpholine and thiomorpholine derivatives (–7) demonstrate how polar heterocycles can balance lipophilicity, a feature absent in the dichlorophenyl-based target compound.

Analytical Data Comparison:

  • Target Compound : Expected molecular formula ~C₁₂H₁₁Cl₂N₂O₃ (analogous to –7).
  • Compound 7i : HRMS confirms molecular ion at m/z 484.104 (C₁₉H₂₀Cl₂FN₇O₃) .
  • Morpholine Analogs : Purity ≥95% with certified reference materials available () .

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